
Ethylene trithiocarbonate
Overview
Description
Preparation Methods
Historical Development of Ethylene Trithiocarbonate Synthesis
The synthesis of this compound was first reported in the mid-20th century, with foundational work by Culvenor and Durden establishing two distinct pathways. Culvenor’s method involved the reaction of ethylene oxide with alkali xanthates (e.g., potassium ethyl xanthate) under basic conditions . Concurrently, Durden demonstrated that ethylene oxide could directly react with carbon disulfide () in the presence of amine catalysts at elevated temperatures . These early approaches laid the groundwork for subsequent innovations, particularly in catalyst design and reaction efficiency.
Epoxide–Carbon Disulfide Reaction (Durden Method)
Durden’s 1960 method remains a cornerstone for synthesizing this compound. The reaction involves heating ethylene oxide with excess at 150°C in the presence of a tertiary amine catalyst, such as triethylamine . The mechanism proceeds via nucleophilic attack of the amine on , generating a reactive intermediate that facilitates ring-opening of the epoxide. Subsequent cyclization yields the trithiocarbonate backbone.
Key parameters include:
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Molar ratio : A 1:3 ratio of ethylene oxide to ensures complete conversion.
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Catalyst loading : 5–10 mol% amine relative to ethylene oxide.
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Reaction time : 6–8 hours under reflux.
Yields exceeding 80% are achievable, though purification often requires distillation under reduced pressure to remove unreacted and amine residues .
Alkali Xanthate–Epoxide Coupling (Culvenor Method)
Culvenor’s 1946 method employs alkali xanthates, such as potassium ethyl xanthate, to react with ethylene oxide under alkaline conditions . The process involves two steps:
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Xanthate formation : reacts with potassium hydroxide and ethanol to generate potassium ethyl xanthate.
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Epoxide ring-opening : The xanthate attacks ethylene oxide, forming an episulfide intermediate that rearranges into this compound.
Reaction conditions :
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Solvent: Methanol or ethanol.
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Temperature: 20–30°C during xanthate formation, followed by reflux (60–80°C) for epoxide coupling.
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Catalyst: Stoichiometric potassium hydroxide.
This method typically yields 60–70% product, with byproducts such as polysulfides requiring chromatographic removal .
Catalyst | Loading (mol%) | Yield (%) | Reaction Time (hr) |
---|---|---|---|
100 | 75 | 6 | |
100 | 90 | 6 | |
50 | 88 | 12 |
Mechanistic Insights and Byproduct Management
The synthesis of this compound proceeds through an episulfide intermediate, as proposed by Creighton . The base deprotonates , generating a dithiocarbamate anion that attacks the epoxide’s electrophilic carbon. Ring-opening forms a thiirane (episulfide), which subsequently reacts with a second equivalent of to yield the final product.
Byproduct mitigation strategies :
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Temperature control : Maintaining temperatures below 30°C during reagent mixing minimizes polysulfide formation.
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Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance selectivity .
Modern Adaptations and Industrial Applications
Recent patents describe advanced variants, such as using as a mild base in DMF to reduce side reactions . However, these methods focus on substituted trithiocarbonates rather than the ethylene derivative. Industrial-scale production favors Durden’s amine-catalyzed route due to its simplicity and compatibility with continuous-flow reactors.
Chemical Reactions Analysis
Types of Reactions:
Ethylene trithiocarbonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophiles like organolithium compounds (RLi), Grignard reagents (RMgX), and enolates can react with 1,3-dithiolane-2-thione.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Polymer Chemistry
Ethylene trithiocarbonate plays a crucial role in controlled radical polymerization techniques, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Case Study: RAFT Polymerization
A study conducted by Gapin and Wurm (2022) demonstrated the use of ETTC in synthesizing homotelechelic N-vinylpyrrolidone oligomers. These oligomers exhibited surfactant properties and were able to stabilize miniemulsion polymerization processes without toxicity to aquatic life. The research highlighted the biodegradability of these oligomers compared to traditional high molar mass poly(N-vinylpyrrolidone) (PVP), suggesting a promising alternative for environmentally friendly applications in cosmetics and pharmaceuticals .
Parameter | Value |
---|---|
Polymer Type | N-vinylpyrrolidone |
Molar Mass | 45,600 g/mol |
Toxicity Level | Non-toxic up to 500 mg/L |
Biodegradability | Improved compared to PVP |
Organic Synthesis
ETTC's reactive nature makes it an ideal candidate for various organic synthesis reactions, particularly in the formation of heterocyclic compounds.
Synthetic Applications
Research indicates that ETTC can facilitate the synthesis of diverse functional materials, including conducting polymers essential for organic electronics. Its ability to react with acetylenes and other organosulfur compounds underscores its versatility as a synthetic building block .
Environmental Applications
This compound has also been explored for its potential in environmental remediation, particularly in the treatment of heavy metals from wastewater.
Case Study: Heavy Metal Removal
A study from the University of Silesia investigated the application of sodium trithiocarbonate (Na2CS3), derived from ETTC, for treating galvanic wastewater containing metals such as copper, nickel, and tin. The research demonstrated effective precipitation of these metals, highlighting ETTC's role in developing sustainable methods for wastewater treatment .
Metal Ion | Removal Efficiency |
---|---|
Copper (Cu) | High |
Nickel (Ni) | Moderate |
Tin (Sn) | High |
Emerging studies suggest that ETTC may possess antimicrobial properties, although further research is necessary to confirm these findings.
Mechanism of Action
The mechanism of action of 1,3-dithiolane-2-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions . These interactions contribute to its biological activities, such as liver disorder suppression and radioprotection .
Comparison with Similar Compounds
Physical and Chemical Properties
Key physical properties of ETC include:
Spectroscopic studies (Raman and IR) reveal ETC’s structural dynamics in solutions, such as distinct C=S stretching modes and noncoincidence effects in binary mixtures (e.g., with CHCl₃), indicative of strong intermolecular interactions . Its excited-state behavior, probed via resonance Raman spectroscopy, shows sensitivity to vibronic couplings, influencing photochemical reactivity .
Structural Analogues
Key Observations :
- EC vs. ETC : While EC is oxygen-rich and polar (ideal for electrolytes), ETC’s sulfur content enhances photochemical reactivity and coordination with metals. Both share similar melting points but differ drastically in electronic applications.
- TTCDMA: Unlike ETC, TTCDMA is a polymerizable monomer with a trithiocarbonate core, enabling dynamic covalent networks in dental resins .
Functional Analogues in Polymer Science
Key Observations :
- RAFT Agents : ETC-based trithiocarbonates (e.g., PEG-mCTA) outperform conventional sulfur vulcanization in tuning crosslink density and polymer dispersity .
- ETC in Photochemistry: Unique reactivity contrasts with non-photoactive analogues like EC.
Key Observations :
- Sulfur-Rich Additives: Vinylene trithiocarbonate’s effectiveness in Li-ion batteries correlates with sulfur content, but its instability limits use.
Key Observations :
- ETC’s hazards necessitate stringent handling compared to EC, impacting industrial adoption.
Biological Activity
Ethylene trithiocarbonate (ETTC) is a versatile compound with significant biological activity, particularly in the fields of polymer science and antimicrobial applications. This article explores the biological properties of ETTC, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is a thiocarbonate derivative that has gained attention due to its unique chemical properties and potential applications in various fields, including biomedicine and materials science. Its structure allows it to participate in radical polymerization processes, making it valuable for synthesizing functional polymers.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of ETTC-functionalized nanocomposites. For instance, research demonstrated that trithiocarbonate-functionalized PNiPAAm-based nanocomposites exhibited significant antimicrobial effects against Escherichia coli and Staphylococcus aureus. The results indicated that certain formulations achieved full bacterial killing at specific concentrations, showcasing the potential of ETTC in developing antimicrobial materials .
Table 1: Antimicrobial Activity of ETTC Nanocomposites
Nanocomposite Ratio | Concentration (mg/mL) | Bacterial Growth Inhibition | Full Killing |
---|---|---|---|
1 | 1.0 | Yes | No |
2 | 1.5 | Yes | Yes |
3 | 1.0 | No | Yes |
Polymer Modification and Functionalization
ETTC has been utilized as a chain transfer agent in the modification of polyolefins, enhancing their properties for various applications. A study demonstrated that using ETTC in a radical chain transfer reaction allowed for the successful grafting of functional groups onto poly(ethylene-propylene-diene) terpolymers, significantly improving their oil resistance and mechanical properties .
Case Study: Polyolefin Modification
The modification process involved:
- Selection of Model Compounds : Pentadecane and dibenzyl trithiocarbonate were used to verify the strategy.
- Grafting Process : The modified polymers exhibited enhanced functionality, making them suitable for commercial applications.
Mechanistic Insights
The biological activity of ETTC is partly attributed to its reactivity with radicals, anions, and nucleophiles. This unique reactivity allows ETTC to participate in various chemical reactions that can lead to the formation of biologically active compounds or materials with specific functionalities .
Synthesis and Characterization
The synthesis of ETTC typically involves a one-pot catalytic reaction from ethylene carbonate. This method has shown good yields and selectivity, making it an efficient route for producing ETTC for further applications . Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized ETTC.
Properties
IUPAC Name |
1,3-dithiolane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWPBWWTGHQKDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061172 | |
Record name | 1,3-Dithiolane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-38-8 | |
Record name | 1,3-Dithiolane-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene trithiocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene trithiocarbonate | |
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Record name | 1,3-Dithiolane-2-thione | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Dithiolane-2-thione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dithiolane-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.362 | |
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Record name | Ethylene trithiocarbonate | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE427K8FTH | |
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Retrosynthesis Analysis
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